molecular formula C34H25Cl2N3O5 B13810377 Estere dell'ossazepam con indometacina [Italian] CAS No. 20231-05-4

Estere dell'ossazepam con indometacina [Italian]

Cat. No.: B13810377
CAS No.: 20231-05-4
M. Wt: 626.5 g/mol
InChI Key: VEGWNMVXUGECFJ-UHFFFAOYSA-N
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Description

Estere dell’ossazepam con indometacina: is a compound formed by the esterification of oxazepam and indomethacin. It has the molecular formula C34H25Cl2N3O5 and a molecular weight of 626.4854 g/mol . This compound combines the properties of both oxazepam, a benzodiazepine, and indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estere dell’ossazepam con indometacina involves the esterification of oxazepam with indomethacin. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Estere dell’ossazepam con indometacina undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Estere dell’ossazepam con indometacina has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification reactions and the behavior of ester bonds under different conditions.

    Biology: The compound is used in studies investigating the biological activity of esterified drugs and their metabolism.

    Medicine: Research focuses on its potential therapeutic applications, particularly in combining the anxiolytic effects of oxazepam with the anti-inflammatory properties of indomethacin.

    Industry: The compound is explored for its potential use in pharmaceutical formulations and drug delivery systems

Mechanism of Action

The mechanism of action of Estere dell’ossazepam con indometacina involves the combined effects of oxazepam and indomethacin. Oxazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to anxiolytic and sedative effects. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins and thereby exerting anti-inflammatory, analgesic, and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estere dell’ossazepam con indometacina is unique in its combination of the pharmacological effects of both oxazepam and indomethacin. This dual action can potentially provide enhanced therapeutic benefits, such as simultaneous anxiety relief and inflammation reduction, which is not typically achieved with either compound alone .

Properties

CAS No.

20231-05-4

Molecular Formula

C34H25Cl2N3O5

Molecular Weight

626.5 g/mol

IUPAC Name

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C34H25Cl2N3O5/c1-19-25(26-17-24(43-2)13-15-29(26)39(19)34(42)21-8-10-22(35)11-9-21)18-30(40)44-33-32(41)37-28-14-12-23(36)16-27(28)31(38-33)20-6-4-3-5-7-20/h3-17,33H,18H2,1-2H3,(H,37,41)

InChI Key

VEGWNMVXUGECFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(=O)NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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